{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetic acid
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Overview
Description
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a dichlorophenoxy group, a nitrophenyl group, and a sulfanylacetic acid moiety. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting chloroacetic acid with sodium hydroxide, followed by the addition of phenol and subsequent chlorination.
Thioether Formation: The nitrated compound is reacted with thiol compounds under controlled conditions to form the sulfanylacetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron filings and hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar auxin-like properties.
2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with a similar structure but with an additional chlorine atom.
Uniqueness
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetic acid is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
61646-00-2 |
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Molecular Formula |
C14H9Cl2NO5S |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
2-[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanylacetic acid |
InChI |
InChI=1S/C14H9Cl2NO5S/c15-8-1-4-12(10(16)5-8)22-9-2-3-11(17(20)21)13(6-9)23-7-14(18)19/h1-6H,7H2,(H,18,19) |
InChI Key |
OJGUUYIUKHRSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)SCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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